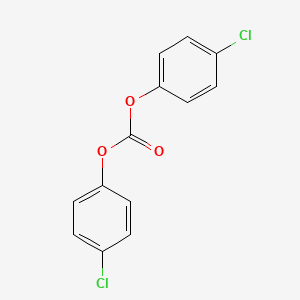
Bis(4-chlorophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chlorophenyl) carbonate: is an organic compound with the molecular formula C13H8Cl2O3. It is a type of carbonate ester derived from 4-chlorophenol and phosgene. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(4-chlorophenyl) carbonate can be synthesized through the reaction of 4-chlorophenol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
2C6H4ClOH+COCl2→C6H4ClOCOOC6H4Cl+2HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and proper handling protocols.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-chlorophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorophenol and carbon dioxide.
Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Bases such as pyridine, triethylamine
Solvents: Organic solvents like dichloromethane, toluene
Major Products:
Carbamates: Formed from reactions with amines
Carbonates: Formed from reactions with alcohols
4-Chlorophenol: Formed from hydrolysis
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-chlorophenyl) carbonate is used as a reagent in organic synthesis, particularly in the preparation of polycarbonates and other polymeric materials. It serves as a building block for the synthesis of various chemical compounds.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbonate esters. It is also investigated for its potential use in drug delivery systems due to its ability to form stable linkages with biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of high-performance plastics and resins. Its ability to form strong and durable polymers makes it valuable in the manufacturing of materials that require high thermal and mechanical stability.
Mecanismo De Acción
The mechanism of action of bis(4-chlorophenyl) carbonate involves its reactivity with nucleophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of carbamates or carbonates. The reaction typically proceeds through a tetrahedral intermediate, followed by the elimination of the leaving group (4-chlorophenol).
Comparación Con Compuestos Similares
Bis(4-nitrophenyl) carbonate: Similar in structure but contains nitro groups instead of chloro groups.
Bis(4-methylphenyl) carbonate: Contains methyl groups instead of chloro groups.
Diphenyl carbonate: Lacks the chloro substituents.
Uniqueness: Bis(4-chlorophenyl) carbonate is unique due to the presence of chloro substituents, which enhance its reactivity and make it suitable for specific applications in polymer synthesis and organic reactions. The chloro groups also influence the compound’s physical and chemical properties, such as its solubility and stability.
Propiedades
Número CAS |
2167-53-5 |
|---|---|
Fórmula molecular |
C13H8Cl2O3 |
Peso molecular |
283.10 g/mol |
Nombre IUPAC |
bis(4-chlorophenyl) carbonate |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H |
Clave InChI |
FSTRGOSTJXVFGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC(=O)OC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12009155.png)


![6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12009177.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009178.png)
![(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009184.png)
![(5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009189.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12009190.png)
![3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12009195.png)

![2-[2-(Methylsulfanyl)ethyl]pyridine](/img/structure/B12009205.png)
![2-Butyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009217.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12009227.png)

